2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one
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Overview
Description
2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is a heterocyclic compound characterized by its unique structure, which combines a hexahydropyrrolo and pyridinone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one typically involves multi-step procedures:
Formation of the Hexahydropyrrolo Ring: : Starting with a precursor like pyrrolidine, the hexahydropyrrolo ring can be formed through cyclization reactions.
Benzylation: : Introduction of a benzyl group through nucleophilic substitution reactions.
Formation of Pyridinone: : Incorporation of the pyridinone structure via oxidation or reduction processes.
These steps often require specific catalysts, temperature controls, and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Batch Processes: : Controlled, sequential addition of reactants with careful monitoring.
Continuous Flow Processes: : Employing continuous reactors to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis and green chemistry principles might also be utilized to improve the environmental footprint of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives, often utilizing reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might be employed to modify the pyridinone moiety, using agents like sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce various functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; typical conditions include acidic or basic environments.
Reduction: : Sodium borohydride, lithium aluminium hydride; conditions often involve anhydrous solvents to prevent side reactions.
Substitution: : Halogenating agents, nucleophiles like amines or alkoxides; conditions vary based on the desired substitution.
Major Products
The reactions mentioned typically yield a variety of functionalized derivatives, each with unique properties suitable for different applications, such as pharmacological agents or intermediates in synthetic pathways.
Scientific Research Applications
Chemistry
Catalysis: : The compound can act as a ligand in transition metal catalysis, facilitating various organic reactions.
Material Science: : Functional derivatives are studied for their potential in creating novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: : Some derivatives have shown potential as inhibitors for specific enzymes, making them of interest in biochemical research.
Receptor Binding Studies: : Investigations into how the compound interacts with various biological receptors are ongoing.
Medicine
Drug Development: : Potential as a lead compound in the development of new therapeutics, particularly for targeting neurological disorders.
Diagnostics: : Use in diagnostic assays due to its binding affinity for certain biomolecules.
Industry
Chemical Manufacturing: : Utilized as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: : Employed in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one involves interaction with specific molecular targets, often through hydrogen bonding, Van der Waals forces, and covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects. Specific pathways and targets vary based on the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
1-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one
2-Methylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one
Hexahydropyrrolo[3,4-c]pyridin-4(2H)-one
Unique Attributes
2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one is unique due to its specific structural configuration which imparts unique physicochemical properties. The presence of the benzyl group significantly influences its reactivity and binding affinity, distinguishing it from similar compounds which may lack this moiety or have different substituents.
This comprehensive exploration of this compound covers its synthesis, reactions, applications, mechanism of action, and its place among similar compounds. Any specific areas you want to delve into further?
Properties
IUPAC Name |
2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14-13-10-16(9-12(13)6-7-15-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBIDDAWGHRPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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